ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimido-thiazine scaffold. The molecule includes a 4-propoxyphenyl substituent at position 6, an ethyl carboxylate ester at position 7, and a methyl group at position 6.
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-4-11-26-15-8-6-14(7-9-15)18-17(19(24)25-5-2)13(3)21-20-22(18)16(23)10-12-27-20/h6-9,18H,4-5,10-12H2,1-3H3 |
InChI Key |
MBZYETMCSNYDQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction forms a highly functionalized heterocycle, which can then be further modified to introduce the propoxyphenyl and ethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Medicine: This compound has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrimido-thiazine core allows for diverse substitutions, significantly altering physicochemical and biological properties. Key structural variations among analogs include:
- Position 6 substituents : Aryl groups (e.g., halogenated phenyl, nitrophenyl, alkoxyphenyl).
- Position 7 ester groups : Ethyl, methyl, or bulkier esters (e.g., isobutyl, 2-methoxyethyl).
- Position 8 substituents : Methyl is common, but other alkyl groups may influence steric effects.
Table 1: Structural Comparison of Pyrimido-Thiazine Derivatives
*Hypothetical molecular formula/weight based on structural analogs.
Physicochemical Properties
- Electron-withdrawing substituents (e.g., nitro, halogen) enhance electrophilicity and reactivity. For example, ethyl 8-methyl-6-(3-nitrophenyl)-... derivatives exhibit increased polarity due to the nitro group .
- The 4-propoxyphenyl group in the target compound may confer better bioavailability compared to fluorophenyl analogs .
- Ester groups : Ethyl esters generally offer a balance between solubility and metabolic stability. Methyl esters (e.g., CAS 324543-21-7) have lower molecular weights but reduced plasma half-lives due to faster hydrolysis .
Table 2: Predicted Physicochemical Properties
| Compound (CAS) | Density (g/cm³) | Boiling Point (°C) | pKa | |
|---|---|---|---|---|
| Ethyl 6-(4-bromophenyl)-... | 1.55 | 506.7 | -0.91 | |
| Ethyl 6-(4-fluorophenyl)-... | N/A | N/A | N/A | |
| Target Compound | ~1.50* | ~500* | ~-1.0* | N/A |
*Estimated based on structural analogs.
Biological Activity
Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : C22H28N2O5S
- Molecular Weight : 432.53 g/mol
- IUPAC Name : Ethyl (6R)-6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-2H,3H,4H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
The structure includes a pyrimidine core fused with a thiazine ring, which is known for its diverse pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine or thiazine derivatives. The process often includes condensation reactions followed by cyclization steps to form the final heterocyclic structure.
Antibacterial Activity
Recent studies have shown that compounds similar to ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar scaffolds have demonstrated MIC values against Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL .
Anti-inflammatory and Analgesic Properties
The thiazine derivatives have been reported to possess anti-inflammatory and analgesic activities. A study indicated that related compounds could alleviate pain and inflammation effectively in animal models .
Study on Antimicrobial Efficacy
In a comparative study of various pyrimidine derivatives including ethyl 8-methyl-4-oxo compounds:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Ethyl 8-methyl... | E. coli | 256 |
| Ethyl 8-methyl... | S. aureus | 256 |
This table summarizes the antibacterial efficacy observed in laboratory settings.
Study on Anti-inflammatory Effects
A notable case study evaluated the anti-inflammatory effects of thiazine derivatives in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups treated with standard NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
